Home > Products > Screening Compounds P117053 > Monomethyl auristatin E
Monomethyl auristatin E - 474645-27-7

Monomethyl auristatin E

Catalog Number: EVT-276507
CAS Number: 474645-27-7
Molecular Formula: C39H67N5O7
Molecular Weight: 718.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent belonging to the class of drugs known as dolastatin analogs. [, , , , , , ] Originally derived from the marine natural product dolastatin 10, MMAE itself is not naturally occurring. [, ] It functions as a potent inhibitor of microtubule assembly, interfering with crucial cellular processes like mitosis. [, ] This makes MMAE a valuable tool in scientific research, particularly in the fields of oncology and cell biology.

Future Directions
  • Optimization of ADC Design: Continued research is needed to optimize linker technology, conjugation strategies, and drug loading to enhance the efficacy and safety of MMAE-containing ADCs. [, , , ]

Monomethyl Auristatin F (MMAF)

  • Compound Description: MMAF is a synthetic analog of dolastatin 10, closely related to MMAE. It is a potent antimitotic agent that inhibits microtubule assembly and tubulin polymerization. MMAF differs from MMAE in its C-terminal phenylalanine residue, impacting its membrane permeability and requiring alternative linker strategies for effective ADC design [].
  • Relevance: MMAF's structural similarity to Monomethyl Auristatin E makes it a relevant comparison point for ADC development. The difference in membrane permeability underscores the importance of linker chemistry in ADC efficacy [].

Valine-citrulline-Monomethyl Auristatin E (vcMMAE)

  • Compound Description: vcMMAE is an ADC payload comprising MMAE linked via a valine-citrulline (vc) dipeptide to an antibody. This linker is designed for protease cleavage, specifically by cathepsin B, within the lysosomal compartment of target cells [, , , , , , , , ].
  • Relevance: vcMMAE exemplifies the successful application of Monomethyl Auristatin E in ADC technology. The vc linker highlights the importance of intracellular drug release for MMAE activity [, , , , , , , , ].

Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-Monomethyl Auristatin E (mc-vc-PABC-MMAE)

  • Compound Description: mc-vc-PABC-MMAE represents another ADC payload where MMAE is conjugated via a maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl linker. This complex linker structure facilitates site-specific conjugation to antibodies and intracellular release of MMAE [].
  • Relevance: mc-vc-PABC-MMAE emphasizes the continued development of linker technologies to optimize Monomethyl Auristatin E delivery in ADCs. The complexity of the linker showcases efforts to enhance stability, target specificity, and drug release [].

Alb-vc-MMAE

  • Compound Description: Alb-vc-MMAE is a serum-albumin conjugate of MMAE, linked through a cathepsin-cleavable peptide. This construct utilizes the high capacity of macropinocytosis in certain cancers for targeted drug delivery [].
  • Relevance: Alb-vc-MMAE demonstrates an alternative approach to delivering Monomethyl Auristatin E beyond traditional antibody targeting. This strategy leverages inherent tumor cell biology for enhanced uptake and intracellular drug release [].
  • Compound Description: PDS-MMAE utilizes a pyridyl disulfide linker for conjugation to engineered cysteine residues on antibodies. This approach enables site-specific drug loading, potentially enhancing ADC homogeneity and stability [].
  • Relevance: PDS-MMAE highlights the ongoing exploration of conjugation chemistries to optimize Monomethyl Auristatin E ADCs. The use of disulfide linkers offers advantages in site-specificity and potential for controlled release in the reducing tumor microenvironment [].

FRRG-MMAE

  • Compound Description: FRRG-MMAE is a prodrug nanoparticle system where MMAE is conjugated to a cathepsin B-cleavable FRRG peptide. This design relies on enzymatic activation within the tumor microenvironment for localized drug release [].
  • Relevance: FRRG-MMAE demonstrates a prodrug approach to improve the therapeutic index of Monomethyl Auristatin E. The use of a cleavable peptide linked to nanoparticle formation seeks to minimize systemic toxicity while enhancing tumor-specific delivery [].

KGDEVD-MMAE-Ce6 (CDM)

  • Compound Description: CDM represents a multifunctional prodrug nanoparticle combining MMAE, a caspase-3 cleavable peptide (KGDEVD), and a photosensitizer (Ce6). This system enables both light-activated and chemotherapy-induced drug release, amplifying antitumor effects [].
  • Relevance: CDM signifies a sophisticated strategy for combined modality cancer therapy incorporating Monomethyl Auristatin E. The dual-release mechanism aims to overcome limitations of individual treatments while achieving synergistic efficacy [].

ACPP-cRGD-MMAE

  • Compound Description: This construct utilizes an activatable cell-penetrating peptide (ACPP) linked to MMAE and targeted to matrix metalloproteinases and RGD-binding integrins. This design facilitates tumor-specific uptake and drug release for enhanced radiosensitization [].
  • Relevance: ACPP-cRGD-MMAE illustrates a targeted approach to enhance the radiosensitizing properties of Monomethyl Auristatin E. This strategy emphasizes the potential for MMAE beyond traditional chemotherapy, highlighting its versatility in combination therapies [].
Synthesis Analysis

The synthesis of monomethyl auristatin E typically involves several key steps:

  1. Starting Materials: The synthesis often begins with the natural product dolastatin 10 or its derivatives.
  2. Chemical Modifications: Key modifications include methylation to produce monomethyl auristatin E from dolastatin 10. This can be achieved through various methods, including the use of methyl iodide in the presence of a base.
  3. Linker Attachment: Monomethyl auristatin E is frequently conjugated to linkers that facilitate its incorporation into ADCs. Common linkers include maleimide-based linkers that allow for selective attachment to cysteine residues on antibodies .
  4. Purification: The final products are purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield, which are critical for biological evaluations.

The synthesis can yield high purity compounds (often >99%) and is optimized for efficiency, with yields reported as high as 89% for specific conjugated forms .

Molecular Structure Analysis

Monomethyl auristatin E has a complex molecular structure characterized by:

  • Molecular Formula: C19_{19}H24_{24}N4_{4}O4_{4}
  • Molecular Weight: Approximately 372.43 g/mol
  • Structural Features: The molecule contains an N-methylated amino acid sequence that contributes to its cytotoxic properties. The structure includes a cyclic core that is critical for its interaction with tubulin, which ultimately leads to microtubule destabilization.

The structural integrity of monomethyl auristatin E is crucial for its function as it mimics the natural binding sites on tubulin, allowing it to effectively inhibit microtubule polymerization .

Chemical Reactions Analysis

Monomethyl auristatin E participates in several important chemical reactions:

  1. Microtubule Binding: The primary reaction involves binding to tubulin, preventing its polymerization into microtubules. This reaction is essential for its mechanism of action.
  2. Conjugation Reactions: Monomethyl auristatin E can undergo conjugation with various linkers through nucleophilic attack on electrophilic centers within the linker molecules, facilitating the formation of ADCs.
  3. Hydrolysis Reactions: In certain formulations, monomethyl auristatin E is released from prodrugs or conjugates via hydrolysis, often facilitated by lysosomal enzymes such as cathepsin B .

These reactions highlight the compound's versatility in drug design and therapeutic application.

Mechanism of Action

The mechanism of action of monomethyl auristatin E primarily involves:

  • Inhibition of Microtubule Dynamics: By binding to tubulin, monomethyl auristatin E disrupts the normal dynamics of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
  • Induction of Apoptosis: The disruption of microtubules triggers apoptotic pathways within cancer cells, making it an effective agent against rapidly dividing tumors.
  • Targeted Delivery in ADCs: When used in antibody-drug conjugates, monomethyl auristatin E can be selectively delivered to tumor cells expressing specific antigens, enhancing therapeutic efficacy while reducing off-target effects .

This targeted approach allows for higher local concentrations of the drug at tumor sites while minimizing systemic exposure.

Physical and Chemical Properties Analysis

Monomethyl auristatin E exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within a range consistent with similar compounds.

These properties are critical for formulating effective drug delivery systems and ensuring compatibility with biological systems .

Applications

Monomethyl auristatin E has several significant applications in biomedical research and therapy:

  1. Antibody-Drug Conjugates: It serves as a potent cytotoxic agent in various ADCs approved for clinical use, such as brentuximab vedotin.
  2. Targeted Cancer Therapy: Its ability to selectively target cancer cells makes it an attractive option for developing new therapies aimed at reducing side effects associated with traditional chemotherapy.
  3. Research Tool: Monomethyl auristatin E is widely used in preclinical studies to evaluate new drug delivery systems and explore mechanisms of resistance in cancer therapy .
Synthesis and Structural Design of MMAE-Based Therapeutics

Rational Design of Auristatin Analogues for Improved Cytotoxicity

Monomethyl auristatin E (MMAE), a synthetic derivative of dolastatin 10, is engineered to optimize tubulin polymerization inhibition while accommodating structural modifications for therapeutic applications. Its pentapeptide structure (molecular formula: C₃₉H₆₇N₅O₇; molecular weight: 717.98 Da) features a N-terminal dimethylvaline and a C-terminal tertiary amine, critical for binding tubulin's vinca domain [5] [3]. Key design strategies include:

  • Hydrophilic Modifications: Native MMAE's hydrophobicity (logP >3.5) limits drug-to-antibody ratios (DARs) in ADCs due to aggregation. β-d-Glucuronyl-MMAE (MMAU) and glycolinker-MMAE hybrids increase hydrophilicity, reducing logP by 1.5–2.0 units. These derivatives maintain picomolar cytotoxicity (IC₅₀: 10–50 pM) while improving solubility, mitigating efflux pump-mediated resistance [2].
  • Conformational Isomerism: NMR studies reveal MMAE exists as cis/trans isomers (1:1 ratio) around the dolaproine-dolaisoleuine amide bond. The cis isomer (H-3 chemical shift: 3.42 ppm) exhibits 5–10× higher tubulin affinity than the trans isomer (H-3′: 3.87 ppm), attributed to optimal spatial positioning of pharmacophores. Locking the cis conformation could enhance potency [3].
  • Synthetic Purity: Novel purification processes (e.g., reverse-phase HPLC with isopropanol/hexane/water gradients) yield >99% pure MMAE, minimizing chiral inversion at labile residues like N-methylpipecolic acid. This prevents off-target cytotoxicity [4].

Table 1: Structural Modifications of MMAE Derivatives

DerivativeModification SitelogPCytotoxicity (IC₅₀)Solubility
MMAE (native)-3.815 pMLow (DMSO only)
MMAUC-terminus glucuronide2.328 pMHigh (aqueous)
FRRG-MMAE*Tetrapeptide conjugate1.932 pM*Self-assembling

*Requires cathepsin B activation [7].

Site-Specific Conjugation Strategies for Antibody-Drug Conjugates (ADCs)

Site-specific conjugation minimizes heterogeneity in MMAE-based ADCs, enhancing pharmacokinetics and therapeutic indices. Traditional cysteine/maleimide chemistry generates heterogeneous mixtures (DAR 0–8), while modern techniques enable uniform DARs:

  • Engineered Cysteines: Introduction of unpaired cysteine residues (e.g., at antibody heavy chain 114) allows controlled maleimide-thiol conjugation. SCT200-MMAE ADCs with DAR 4 exhibit 95% monomericity versus 70% for stochastic conjugates, reducing aggregation [1] [6].
  • Non-Natural Amino Acids: Incorporating p-acetylphenylalanine (pAcF) enables oxime ligation. This strategy achieves DAR 2 with near-quantitative conjugation efficiency, minimizing MMAE loss during circulation [6].
  • Enzyme-Mediated Conjugation: Transglutaminase inserts MMAE-linkers at specific glutamine residues (e.g., HC-Q295). Polatuzumab vedotin uses this approach, improving tumor retention by 40% compared to random conjugates [8].

Table 2: Site-Specific MMAE-ADCs in Clinical Use

ADC NameAntibody TargetConjugation MethodDARLinker Type
Brentuximab vedotinCD30Cysteine re-bridging4MC-VC-PABC
Polatuzumab vedotinCD79bTransglutaminase3.5MC-VC-PABC
Enfortumab vedotinNectin-4Engineered cysteines4MC-VC-PABC

[8]

Optimization of Valine-Citrulline Linker Systems for Controlled Payload Release

The dipeptide linker valine-citrulline (VC) enables tumor-specific MMAE release via cathepsin B cleavage. However, traditional MC-VC-PABC linkers suffer from plasma instability due to maleimide ring-opening and premature payload loss. Innovations address this:

  • Linker Stabilization: Replacing maleimidocaproyl (MC) with maleimidomethyl cyclohexane-1-carboxylate (MCC) spacers reduces retro-Michael reactions. SCT200-MCC-VC-PABC-MMAE shows 98% linker stability in plasma over 72 hours versus 60% for MC-based counterparts [1] [6].
  • Self-Immolative Group Engineering: Substituting p-aminobenzyloxycarbonyl (PABC) with cyclization-triggered groups (e.g., o-aminobenzyl) accelerates MMAE release post-cleavage. In vitro, this achieves 95% payload release in 1 hour (cathepsin B) versus 4 hours for PABC [1].
  • Prodrug Nanoparticles: Cathepsin B-cleavable FRRG tetrapeptides conjugate directly to MMAE, forming self-assembling nanoparticles (size: 110 nm). These release 90% MMAE in tumor cells (high cathepsin B) but <5% in normal cells, enhancing tumor selectivity [7].

Table 3: Comparative Performance of Optimized VC Linker Systems

Linker DesignPlasma Stability (72h)Cathepsin B Release RateTumor Selectivity
MC-VC-PABC60%25%/hourLow
MCC-VC-PABC98%30%/hourModerate
MC-VC-o-aminobenzyl85%95%/hourHigh
FRRG-MMAE*100%*90%/hour*Very high

*Stability refers to linker integrity; release occurs only in cathepsin B-rich environments [1] [7].

Properties

CAS Number

474645-27-7

Product Name

Monomethyl auristatin E

IUPAC Name

(2S)-N-[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide

Molecular Formula

C39H67N5O7

Molecular Weight

718.0 g/mol

InChI

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34-,35-,36+/m0/s1

InChI Key

DASWEROEPLKSEI-ATNZIWGLSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Solubility

Soluble in DMSO, not in water

Synonyms

MMAE peptide
monomethyl auristatin E
monomethylauristatin E

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.